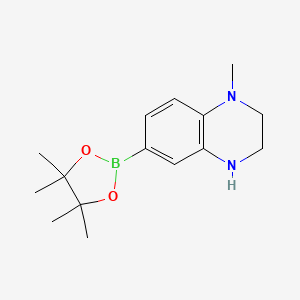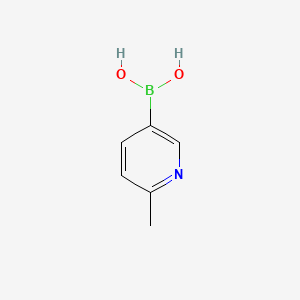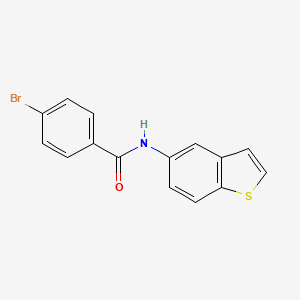
N-(1-苯并噻吩-5-基)-4-溴苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzothiophen-5-yl)-4-bromobenzamide: is a chemical compound that features a benzothiophene moiety attached to a bromobenzamide structure Benzothiophenes are known for their presence in various natural and synthetic compounds, often exhibiting significant biological activities
科学研究应用
Chemistry: N-(1-benzothiophen-5-yl)-4-bromobenzamide serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules with potential biological activities.
Industry: In the industrial sector, N-(1-benzothiophen-5-yl)-4-bromobenzamide can be utilized in the development of new materials, pharmaceuticals, and agrochemicals due to its versatile reactivity and functional properties.
作用机制
Target of Action
The primary target of N-(1-benzothiophen-5-yl)-4-bromobenzamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
N-(1-benzothiophen-5-yl)-4-bromobenzamide: interacts with its target, the Amyloid beta A4 protein, in a neuroprotective manner . It has been demonstrated that this compound prevents neurodegeneration induced by the Amyloid-beta protein . In addition to these neuroprotective properties, N-(1-benzothiophen-5-yl)-4-bromobenzamide also promotes neurite outgrowth .
Biochemical Pathways
The biochemical pathways affected by N-(1-benzothiophen-5-yl)-4-bromobenzamide are primarily related to the pathogenesis of Alzheimer’s disease . The compound’s interaction with the Amyloid beta A4 protein can lead to a decrease in the accumulation of Amyloid-beta protein, which is considered central to the development of Alzheimer’s disease .
Result of Action
The molecular and cellular effects of N-(1-benzothiophen-5-yl)-4-bromobenzamide ’s action include the prevention of neurodegeneration and the promotion of neurite outgrowth . These effects contribute to its potential use in the treatment of Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzothiophen-5-yl)-4-bromobenzamide typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at elevated temperatures (e.g., 130°C) .
Amidation: The final step involves the formation of the amide bond between the benzothiophene derivative and 4-bromobenzoic acid or its derivatives, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for N-(1-benzothiophen-5-yl)-4-bromobenzamide would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination under specific conditions.
Substitution: The bromine atom in the benzamide structure makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
相似化合物的比较
N-(1-benzothiophen-5-yl)-4-(methylsulfonyl)benzamide: Similar structure with a methylsulfonyl group instead of bromine.
1-N-(1-benzothiophen-5-yl)-4-bromobenzene-1,2-diamine: Contains an additional amine group on the benzene ring.
Uniqueness: N-(1-benzothiophen-5-yl)-4-bromobenzamide is unique due to the presence of both the benzothiophene moiety and the bromine atom, which confer distinct reactivity and potential biological activities. The bromine atom enhances the compound’s ability to participate in substitution reactions, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
N-(1-benzothiophen-5-yl)-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNOS/c16-12-3-1-10(2-4-12)15(18)17-13-5-6-14-11(9-13)7-8-19-14/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCJDXWGYMBIHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)SC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2596974.png)
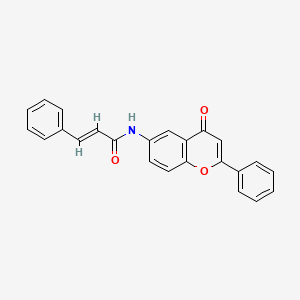
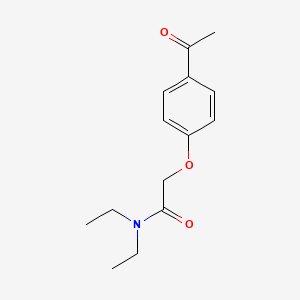
![N-(5-methyl-1,2-oxazol-3-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2596977.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2596978.png)
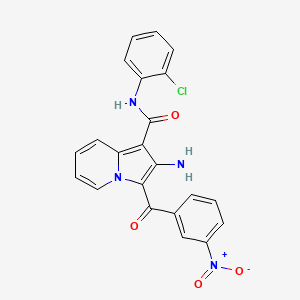
![2-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2596983.png)
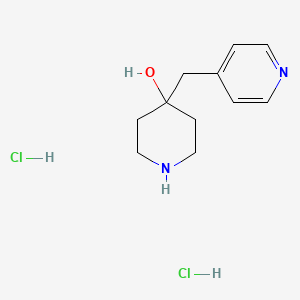

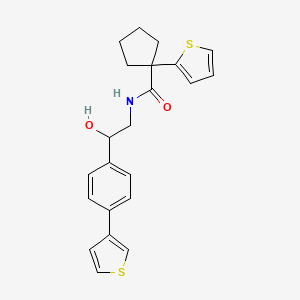
![6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2596993.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2596994.png)
